5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde is a chemical compound with a complex structure that includes a bromine atom, a benzaldehyde group, and a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, by binding to its active site . This interaction inhibits the enzyme’s activity, preventing it from breaking down complex carbohydrates. The exact nature of this interaction and the resulting changes in the enzyme’s structure and function are still under investigation.
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a decrease in the breakdown and absorption of carbohydrates in the intestines . The downstream effects of this inhibition include a reduction in postprandial hyperglycemia, which is beneficial for managing diabetes.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of α-glucosidase and the subsequent reduction in carbohydrate digestion. This leads to a decrease in postprandial blood glucose levels, helping to manage blood sugar levels in individuals with diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde typically involves multiple stepsThe specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would produce an alcohol .
Scientific Research Applications
5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(N-methylpyrazol-4-yl)pyridine
- 5-Bromo-2-(1-methylpyrazol-4-yl)aniline
- 4-Bromo-1,2-benzenediamine
Uniqueness
Compared to similar compounds, 5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde is unique due to its specific combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-16-8-10(7-15-16)4-5-18-13-3-2-12(14)6-11(13)9-17/h2-3,6-9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUIGJCPYEGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCOC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.